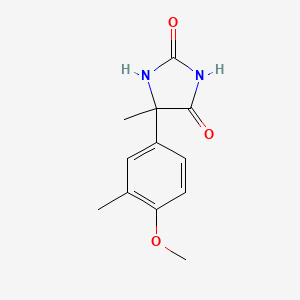

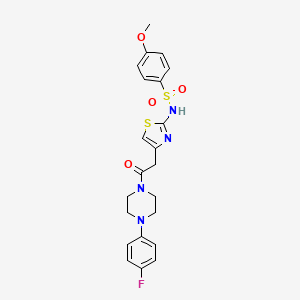

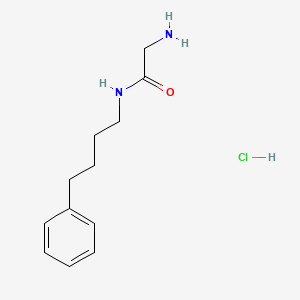

![molecular formula C11H5F6N3O B2406964 2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone CAS No. 1467386-93-1](/img/structure/B2406964.png)

2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone, also known as TTA, is a chemical compound that has been widely studied for its potential applications in scientific research. TTA is a member of the triazole family of compounds, which are known for their diverse range of biological activities. In

Scientific Research Applications

Synthesis Applications

Asymmetric Synthesis of Chiral Building Blocks : It's used in the asymmetric synthesis of chiral building blocks like 2,2,2-trifluoro-1-furan-2-yl-ethylamine, which is an important precursor in organic chemistry (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

Creation of Novel Triazole Derivatives : It serves as a starting material for the synthesis of various 1,2,3-triazole derivatives, which have potential antimicrobial properties (Holla et al., 2005).

Synthesis of Triazole-based Antimicrobial Agents : Its derivatives have been synthesized and shown to have antimicrobial activities, especially against fungi and Gram-negative bacteria (Bochao et al., 2017).

Material Science and Chemistry

Corrosion Inhibition : Derivatives of this compound, such as MPTE, have been investigated as corrosion inhibitors for mild steel in corrosive environments (Jawad et al., 2020).

Hyperbranched Polymer Synthesis : It's used in the synthesis of hyperbranched polymers with controlled degrees of branching, demonstrating its utility in advanced polymer chemistry (Segawa, Higashihara, & Ueda, 2010).

Bioreduction Studies : Chemically synthesized derivatives of this compound have been used in bioreduction studies using alcohol dehydrogenases, illustrating its potential in biological chemistry applications (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Mechanism of Action

Target of Action

The primary targets of 2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It has been observed that it undergoes asymmetric reduction with optically active grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . This suggests that it may interact with its targets through a reduction mechanism, leading to changes in the targets’ structure and function .

Biochemical Pathways

As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

properties

IUPAC Name |

2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F6N3O/c12-10(13,14)6-2-1-3-7(4-6)20-5-8(18-19-20)9(21)11(15,16)17/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNJERSTWHMKEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(N=N2)C(=O)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F6N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

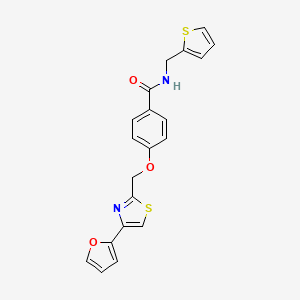

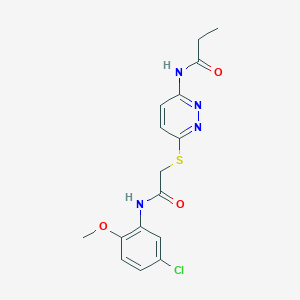

![(E)-1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2406893.png)

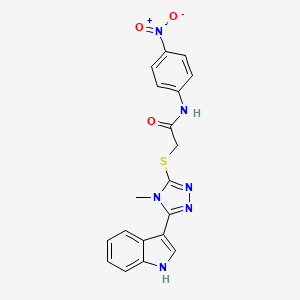

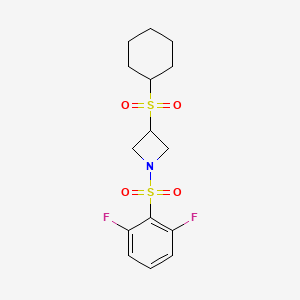

![Tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate](/img/structure/B2406901.png)

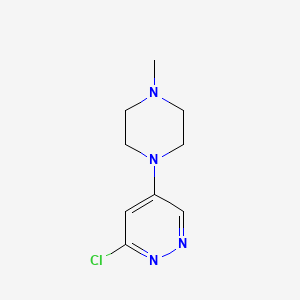

![5-Fluoro-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2406903.png)